The synthesis of GSK962 involves several steps that typically include the construction of the core molecular framework followed by functionalization to achieve the desired pharmacological properties. Although proprietary details may not be disclosed, common methods for synthesizing similar compounds often include:
The molecular structure of GSK962 can be represented by its chemical formula, which includes various atoms such as carbon, hydrogen, nitrogen, oxygen, and possibly sulfur or phosphorus depending on its specific design.
GSK962 undergoes various chemical reactions that are crucial for its activity as a selective kinase inhibitor:
The mechanism of action for GSK962 primarily involves its role as a selective inhibitor of protein kinases.
The physical and chemical properties of GSK962 play a crucial role in determining its behavior in biological systems:
GSK962 has several potential applications in scientific research:
GSK962 (CAS# 2049872-86-6) is a structurally defined small molecule with the systematic name 2,2-Dimethyl-1-(5(R)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one. Its molecular formula is C₁₄H₁₈N₂O, with a molecular weight of 230.31 g/mol and an exact mass of 230.1419 Da [3]. The compound features a chiral center at the 5-position of the pyrazoline ring, adopting the R-configuration. This stereochemistry is critical, as GSK962 serves as the inactive enantiomer of its pharmacologically active counterpart, GSK'963 [1] [3].
Stereochemical Analysis:The spatial orientation of GSK962 was confirmed via X-ray crystallography and NMR spectroscopy. These techniques revealed that the R-enantiomer (GSK962) lacks kinase-binding affinity due to suboptimal interactions with the RIPK1 allosteric pocket, whereas the S-enantiomer (GSK'963) exhibits nanomolar inhibitory potency [1] [7].
Physicochemical Properties:GSK962 is a solid powder soluble in dimethyl sulfoxide (DMSO) but insoluble in aqueous buffers. Its purity exceeds 98% when synthesized under controlled conditions, and it remains stable for >2 years when stored at -20°C [3].
Table 1: Key Chemical Identifiers of GSK962
Property | Value |
---|---|
CAS Number | 2049872-86-6 |
IUPAC Name | 2,2-Dimethyl-1-[(5R)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one |
Molecular Formula | C₁₄H₁₈N₂O |
Exact Mass | 230.1419 Da |
Chirality | R-enantiomer |
Storage Conditions | -20°C (long-term), 0–4°C (short-term) |
The discovery of GSK962 is intertwined with efforts to overcome limitations of early necroptosis inhibitors. Necrostatin-1 (Nec-1), the first-generation RIPK1 inhibitor, suffered from moderate potency (IC₅₀ ~1–2 μM), off-target inhibition of indoleamine-2,3-dioxygenase (IDO), and poor pharmacokinetics [1]. This led to the development of Nec-1s (7-Cl-O-Nec-1), which lacked IDO activity but retained suboptimal cellular potency [1].
Rationale for GSK'963/GSK962 Pair:In 2015, GlaxoSmithKline (GSK) screened ~2 million compounds to identify GSK'963, a chiral inhibitor with 200-fold greater RIPK1 affinity than Nec-1 (biochemical IC₅₀ = 0.8–8 nM vs. 1 μM). To validate target specificity, GSK synthesized its enantiomer, GSK962, which showed no kinase inhibition even at 10 μM concentrations [1] [3]. This enantiomeric pair addressed a critical need in the field: distinguishing RIPK1-specific effects from off-target artifacts.
Evolution of RIPK1 Inhibitor Design:GSK'963/GSK962 emerged during a shift toward allosteric inhibitors that stabilize RIPK1's "DLG-out" inactive conformation [5] [10]. Unlike ATP-competitive inhibitors, allosteric modulators like GSK'963 achieve >10,000-fold selectivity over 339 kinases [1].
Table 2: Comparative Analysis of RIPK1 Inhibitors
Compound | Potency (RIPK1 IC₅₀) | Selectivity | Key Limitations |
---|---|---|---|
Nec-1 | 1–2 μM | Inhibits IDO | Short half-life, moderate potency |
Nec-1s | ~0.5 μM | No IDO inhibition | Limited cellular potency |
GSK'963 | 1–4 nM | >10,000-fold over 339 kinases | Chiral synthesis complexity |
GSK962 | >10 μM | Inactive enantiomer | Pharmacologically inert |
GSK962's primary utility lies in its function as a negative control for GSK'963. Its near-identical chemical structure—differing only in stereochemistry—enables rigorous confirmation of on-target RIPK1 inhibition in vitro and in vivo [1] [8].
RIPK1-dependent processes (e.g., NF-κB activation, apoptosis) remained unaltered by GSK962, confirming its inertness [1] [8].
In Vivo Applications:In murine TNF-induced sterile shock models:
GSK962 (2 mg/kg) provided no protection, validating that GSK'963's efficacy stems from RIPK1 inhibition rather than nonspecific effects [1].
Critical Use in Disease Models:GSK962 has been deployed to clarify RIPK1's role in bacterial infections. During Yersinia pestis challenge, GSK'963 inhibited macrophage apoptosis and caspase-8 activation, whereas GSK962 did not, confirming RIPK1's involvement in infection-induced cell death [8].
Table 3: Key Studies Using GSK962 as a Negative Control
Study Model | GSK'963 Effect | GSK962 Effect | Conclusion |
---|---|---|---|
TNFα/zVAD-induced shock (mice) | Complete hypothermia prevention | No protection | RIPK1 specificity confirmed |
Yersinia infection (BMDMs) | Inhibited apoptosis & caspase-8 | No inhibition | RIPK1 mediates infection death |
Psoriasis clinical trials | Target engagement in blood (GSK2982772) | Not applicable | Placebo-like control design [2] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0